Digitolutein

描述

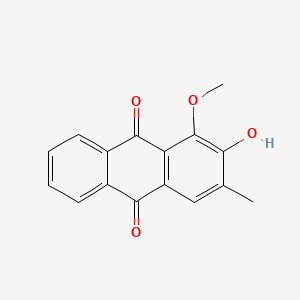

structure given in first source; isolated from the stem bark and roots of Morinda lucida

Structure

3D Structure

属性

IUPAC Name |

2-hydroxy-1-methoxy-3-methylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-8-7-11-12(16(20-2)13(8)17)15(19)10-6-4-3-5-9(10)14(11)18/h3-7,17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCRMDMYSQWZTSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1O)OC)C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30197255 | |

| Record name | Digitolutein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477-86-1 | |

| Record name | 2-Hydroxy-1-methoxy-3-methyl-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Digitolutein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Digitolutein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Molecular Mechanisms of Digitolutein (Digitoxin): A Technical Overview

A Note on Nomenclature: The term "Digitolutein" does not correspond to a recognized compound in major chemical and pharmacological databases. It is highly probable that this is a typographical error for Digitoxin , a well-characterized cardiac glycoside. This document will proceed under the assumption that the intended subject is Digitoxin and will provide a detailed technical guide to its mechanism of action.

Core Mechanism of Action: Inhibition of Na+/K+-ATPase

Digitoxin's primary and most well-understood mechanism of action is the inhibition of the plasma membrane Na+/K+-ATPase pump.[1] This enzyme is crucial for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane, a process essential for numerous cellular functions, including nerve impulse transmission and muscle contraction.

The inhibition of the Na+/K+-ATPase by Digitoxin leads to a cascade of downstream effects:

-

Increased Intracellular Sodium: By blocking the pump, Digitoxin causes an accumulation of intracellular Na+ ions.

-

Altered Sodium-Calcium Exchanger (NCX) Activity: The increased intracellular Na+ concentration reduces the electrochemical gradient that drives the Na+/Ca2+ exchanger (NCX) to extrude calcium (Ca2+) from the cell.

-

Elevated Intracellular Calcium: This leads to an increase in the intracellular Ca2+ concentration. In cardiac myocytes, this elevated Ca2+ enhances the contractility of the heart muscle, which is the basis for its therapeutic use in heart failure.

Signaling Pathway of Na+/K+-ATPase Inhibition

Caption: Primary mechanism of Digitoxin via Na+/K+-ATPase inhibition.

Anticancer Activity and Associated Signaling Pathways

Beyond its cardiotonic effects, Digitoxin has demonstrated significant anticancer properties. Its cytotoxicity against various cancer cell lines often occurs at concentrations achievable in human plasma during cardiac therapy.[2][3] The anticancer mechanisms are multifactorial and involve the modulation of several key signaling pathways.

PI3K/Akt Pathway Inhibition

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its overactivation is a common feature of many cancers. Digitoxin has been shown to inhibit this pathway, contributing to its pro-apoptotic and anti-proliferative effects in cancer cells.

NF-κB Pathway Inhibition

Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammation, immune responses, and cancer cell survival. Digitoxin can suppress the activation of NF-κB, thereby sensitizing cancer cells to apoptosis.

Signaling Pathways in Digitoxin's Anticancer Action

Caption: Key signaling pathways modulated by Digitoxin in cancer cells.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of Digitoxin have been quantified in numerous cancer cell lines, with IC50 (half-maximal inhibitory concentration) values typically in the nanomolar range.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| TK-10 | Renal Adenocarcinoma | 3 | [3] |

| K-562 | Leukemia | 6.4 | [3] |

| MCF-7 | Breast Adenocarcinoma | 33 | |

| HeLa | Cervical Cancer | 28 | |

| A549 | Non-Small Cell Lung Cancer | 0.10 µM (100 nM) | |

| H1299 | Non-Small Cell Lung Cancer | 0.12 µM (120 nM) |

Experimental Protocols

Na+/K+-ATPase Activity Assay

This assay measures the enzymatic activity of Na+/K+-ATPase and its inhibition by Digitoxin.

Methodology:

-

Enzyme Preparation: Purify Na+/K+-ATPase from a suitable source, such as pig or human kidney medulla, following established protocols involving microsomal preparation and SDS treatment.

-

Reaction Mixture: Prepare a reaction medium containing 100 mM NaCl, 25 mM KCl, 3 mM MgCl2, 1 mM EGTA, and 20 mM Tris-HCl (pH 7.4).

-

Inhibitor Addition: Add varying concentrations of Digitoxin to the reaction mixture. A control with 1 mM ouabain is used to determine ouabain-sensitive ATPase activity.

-

Enzyme Incubation: Preincubate the purified enzyme in the reaction medium without ATP and MgCl2 at 37°C for 10 minutes.

-

Reaction Initiation: Start the reaction by adding ATP and MgCl2 (final concentration of ATP: 2 mM).

-

Reaction Termination: After a defined incubation period (e.g., 10 minutes), stop the reaction by adding trichloroacetic acid.

-

Phosphate Quantification: Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis, which is indicative of enzyme activity.

-

Data Analysis: Calculate the Ki (inhibitory constant) for Digitoxin by fitting the data to an appropriate inhibition model.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of Digitoxin concentrations for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 1-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value of Digitoxin.

Western Blot Analysis for PI3K/Akt Pathway

This technique is used to detect changes in the expression and phosphorylation status of proteins in the PI3K/Akt pathway following Digitoxin treatment.

Methodology:

-

Cell Treatment and Lysis: Treat cells with Digitoxin for the desired time, then lyse the cells in a suitable buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for total and phosphorylated forms of PI3K and Akt.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of protein expression and phosphorylation.

Experimental Workflow for Western Blot Analysis

Caption: A typical workflow for Western blot analysis.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB in response to Digitoxin treatment.

Methodology:

-

Cell Transfection: Transfect cells with a luciferase reporter plasmid containing NF-κB response elements. A constitutively expressed Renilla luciferase vector is often co-transfected as an internal control.

-

Cell Treatment: After transfection, treat the cells with an NF-κB activator (e.g., TNF-α) in the presence or absence of various concentrations of Digitoxin.

-

Cell Lysis: Lyse the cells using a reporter lysis buffer.

-

Luciferase Assay: Add luciferase substrate to the cell lysates and measure the luminescence using a luminometer. If a dual-luciferase system is used, measure both firefly and Renilla luciferase activity.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Determine the effect of Digitoxin on NF-κB transcriptional activity.

References

A Technical Guide to Na+/K+-ATPase Inhibition by Digitalis Glycosides: A Focus on Digitoxin

Disclaimer: The initial request specified information on "digitolutein." However, a comprehensive search of scientific literature did not yield specific data for a compound with this name acting as a Na+/K+-ATPase inhibitor. It is possible that "this compound" is a rare, poorly characterized compound, a synonym for another substance, or a misspelling. Therefore, this technical guide will focus on digitoxin , a well-characterized and potent Na+/K+-ATPase inhibitor from the same Digitalis genus of plants. The principles, experimental methodologies, and signaling pathways described for digitoxin are representative of the broader class of cardiac glycosides and provide a relevant framework for understanding their mechanism of action.

Introduction: The Na+/K+-ATPase Pump and its Inhibition by Cardiac Glycosides

The Na+/K+-ATPase, or sodium-potassium pump, is a vital transmembrane protein found in most animal cells. It actively transports sodium (Na+) ions out of the cell and potassium (K+) ions into the cell, a process essential for maintaining cellular membrane potential, regulating cell volume, and driving the secondary transport of other molecules. Cardiac glycosides, a class of naturally derived compounds, are potent inhibitors of this pump.[1][2] Digitoxin, a primary cardiac glycoside isolated from the foxglove plant (Digitalis purpurea), has a long history in the treatment of heart conditions.[3][4] Its therapeutic and toxic effects are rooted in its ability to bind to and inhibit the Na+/K+-ATPase.[5] This guide provides an in-depth technical overview of the role of digitoxin as a Na+/K+-ATPase inhibitor, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

Digitoxin exerts its inhibitory effect by binding to the extracellular surface of the α-subunit of the Na+/K+-ATPase. This binding stabilizes the enzyme in an "E2-P" conformation, preventing its dephosphorylation and subsequent return to the "E1" state, which is necessary for ion transport. The inhibition of the pump leads to an increase in the intracellular sodium concentration. This, in turn, alters the function of the sodium-calcium (Na+/Ca2+) exchanger, leading to an increase in intracellular calcium levels. In cardiac myocytes, this elevation of intracellular calcium enhances the force of contraction, which is the basis of its therapeutic use in heart failure.

Quantitative Data on Na+/K+-ATPase Inhibition

The potency of Na+/K+-ATPase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes key quantitative data for digitoxin and related compounds.

| Compound | Enzyme Source | IC50 / EC50 (µM) | Reference(s) |

| Digitoxin | Not Specified | 0.78 (EC50) | |

| Digoxin | Not Specified | Not Specified |

Note: Data on specific IC50 values for digitoxin can vary depending on the tissue source of the enzyme and the experimental conditions.

Experimental Protocols for Na+/K+-ATPase Inhibition Assay

A common method to determine the inhibitory activity of a compound on Na+/K+-ATPase is to measure the rate of ATP hydrolysis, which is indicated by the amount of inorganic phosphate (Pi) released.

Principle of the Assay

The total ATPase activity is measured in the presence and absence of a specific Na+/K+-ATPase inhibitor, such as ouabain or the test compound (e.g., digitoxin). The difference between these two measurements represents the specific Na+/K+-ATPase activity.

Materials and Reagents

-

Enzyme Source: Purified Na+/K+-ATPase from a suitable tissue source (e.g., porcine cerebral cortex, kidney medulla).

-

Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2.

-

Substrate: Adenosine triphosphate (ATP) solution (e.g., 10 mM).

-

Test Compound: Digitoxin solution of varying concentrations.

-

Positive Control: Ouabain solution.

-

Detection Reagent: Malachite Green reagent for phosphate detection.

Experimental Workflow

The following diagram illustrates a typical workflow for a Na+/K+-ATPase inhibition assay.

Caption: A generalized workflow for an in vitro Na+/K+-ATPase inhibition assay.

Signaling Pathways Affected by Na+/K+-ATPase Inhibition

Beyond its direct impact on ion transport, the inhibition of Na+/K+-ATPase by cardiac glycosides like digitoxin can trigger various intracellular signaling cascades. The Na+/K+-ATPase can act as a signal transducer, interacting with neighboring proteins to initiate cellular responses.

Key Signaling Cascades

Inhibition of Na+/K+-ATPase can lead to the activation of several signaling pathways, including:

-

Src Kinase: A non-receptor tyrosine kinase that can be activated upon cardiac glycoside binding to the Na+/K+-ATPase.

-

Epidermal Growth Factor Receptor (EGFR) Transactivation: Activated Src can lead to the transactivation of the EGFR.

-

Ras/Raf/MEK/ERK Pathway: A downstream cascade of EGFR activation, involved in cell growth and proliferation.

-

Phospholipase C (PLC) and Protein Kinase C (PKC): These pathways can also be activated, influencing intracellular calcium signaling and other cellular processes.

-

Reactive Oxygen Species (ROS) Generation: Inhibition of the pump can lead to the production of ROS, which can act as second messengers in various signaling pathways.

The following diagram illustrates the interconnectedness of these signaling pathways upon Na+/K+-ATPase inhibition.

Caption: Signaling pathways activated by digitoxin-mediated Na+/K+-ATPase inhibition.

Conclusion

Digitoxin serves as a classic example of a potent Na+/K+-ATPase inhibitor, with a well-defined mechanism of action and significant physiological consequences. Understanding its interaction with the sodium-potassium pump, the resulting downstream signaling events, and the experimental methodologies to study these effects is crucial for researchers in pharmacology and drug development. While the specific compound "this compound" remains uncharacterized in this context, the principles outlined for digitoxin provide a robust foundation for investigating other potential cardiac glycosides and Na+/K+-ATPase inhibitors. Future research may yet uncover the specific properties of this compound and its potential role in this important area of study.

References

- 1. Cardiac glycoside - Wikipedia [en.wikipedia.org]

- 2. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]

- 3. Digitoxin - Wikipedia [en.wikipedia.org]

- 4. Digitoxin | pharmacology | Britannica [britannica.com]

- 5. Effects of digitalis on cell biochemistry: sodium pump inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical Structure and Properties of Digitoxin

Disclaimer: Initial searches for "Digitolutein" did not yield relevant results. The information presented in this guide pertains to "Digitoxin," a closely related and well-documented cardiac glycoside, which is presumed to be the intended subject of the query.

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of Digitoxin. It is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Identification

Digitoxin is a cardiac glycoside derived from the foxglove plant (Digitalis purpurea). Its structure consists of a steroid nucleus (aglycone) linked to a trisaccharide chain.

Table 1: Chemical Identification of Digitoxin

| Identifier | Value |

| IUPAC Name | 3-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-[(2R,4S,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one[1] |

| CAS Number | 71-63-6[1] |

| Molecular Formula | C41H64O13[1] |

| Molecular Weight | 764.9 g/mol [1] |

| Synonyms | Digitoxoside, Carditoxin, Crystalline digitalin[1] |

Physicochemical Properties

Digitoxin presents as an odorless, white or pale buff microcrystalline powder.

Table 2: Physicochemical Properties of Digitoxin

| Property | Value | Source |

| Melting Point | 256-257 °C | --INVALID-LINK-- |

| Physical Description | Odorless white or pale buff microcrystalline powder | --INVALID-LINK-- |

| Purity | ≥92% | --INVALID-LINK-- |

Biological Activity and Mechanism of Action

Digitoxin is a potent inhibitor of the plasma membrane Na+/K+-ATPase (sodium-potassium pump). This inhibition is central to both its therapeutic effects in cardiology and its potential as an anticancer agent.

In Cardiac Myocytes: The inhibition of Na+/K+-ATPase by digitoxin leads to an increase in the intracellular sodium concentration. This elevated intracellular sodium alters the function of the sodium-calcium exchanger, resulting in a decrease in calcium efflux and a subsequent increase in the intracellular calcium concentration. The increased availability of intracellular calcium enhances the contractility of the heart muscle, a positive inotropic effect. Additionally, digitoxin exerts a parasympathomimetic action, which leads to a decreased heart rate (negative chronotropy) and reduced atrioventricular conduction velocity (negative dromotropy).

In Cancer Cells: Recent studies have highlighted the anticancer properties of digitoxin. At therapeutic concentrations, digitoxin can inhibit the proliferation of various cancer cell lines. The Na+/K+-ATPase, upon binding to digitoxin, can function as a signal transducer. This can lead to the activation of several downstream signaling pathways, including the Src kinase, epidermal growth factor receptor (EGFR), and the Ras/ERK1/2 cascade. The activation of these pathways can result in an increased expression of the cell cycle inhibitor p21Cip1, leading to growth arrest. Furthermore, digitoxin has been shown to modulate the transcriptional activity of AP-1 and NF-κB, which are key regulators of cancer-related genes.

Signaling Pathway of Digitoxin

Experimental Protocols

This section details common experimental methodologies used to investigate the biological effects of Digitoxin.

This assay is used to assess the cytotoxic effects of Digitoxin on cancer cell lines.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 2.0 × 10^3 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Treatment: Treat the cells with varying concentrations of Digitoxin for 24 or 48 hours.

-

MTT Addition: Add 10 µl of MTT solution (final concentration 0.45 mg/ml) to each well.

-

Incubation: Incubate the plate for 1 to 4 hours at 37°C.

-

Solubilization: Add 100 µl of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the optical density at 570 nm using a microplate reader.

This assay measures the inhibitory effect of Digitoxin on the activity of the Na+/K+-ATPase enzyme.

Protocol:

-

Enzyme Preparation: Purified Na+/K+-ATPase isoforms are used for the assay.

-

Reaction Mixture: Prepare a reaction medium containing 130 mM NaCl, 5 mM KCl, 3 mM MgCl2, 25 mM histidine (pH 7.4), and 1 mM EGTA.

-

Inhibitor Addition: Add varying concentrations of Digitoxin to the reaction mixture containing the enzyme.

-

Reaction Initiation: Start the reaction by adding 1 mM ATP and incubate at 37°C for 1 hour.

-

Phosphate Measurement: The Na+/K+-ATPase activity is determined by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

Experimental Workflow for Evaluating Anticancer Effects of Digitoxin

Quantitative Data Summary

Table 3: Biological Activity of Digitoxin

| Parameter | Organism/Cell Line | Value | Reference |

| EC50 (Na+/K+-ATPase inhibition) | Not specified | 0.78 µM | --INVALID-LINK-- |

| IC50 (Cell Viability, 72h) | H1975 (NSCLC) | ~10 nM | --INVALID-LINK-- |

| IC50 (Cell Viability, 72h) | A549 (NSCLC) | ~20 nM | --INVALID-LINK-- |

| IC50 (Cell Viability, 48h) | HeLa (Cervical Cancer) | 28 nM | --INVALID-LINK-- |

Conclusion

Digitoxin is a well-characterized cardiac glycoside with a defined chemical structure and a primary mechanism of action involving the inhibition of Na+/K+-ATPase. This activity leads to its established use in treating certain heart conditions and also underlies its emerging potential as an anticancer agent. The ability of Digitoxin to modulate key signaling pathways in cancer cells, such as the Src/EGFR/ERK pathway, presents a promising avenue for further research and drug development. The experimental protocols outlined in this guide provide a framework for the continued investigation of Digitoxin's therapeutic applications.

References

A Technical Guide to the Discovery and Historical Context of Digitalis Glycosides

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The term "Digitolutein" did not yield specific results in a comprehensive literature search. It is presumed that this term may be a lesser-known or historical name for a member of the digitalis glycoside family. This document will therefore focus on the extensively researched and clinically significant cardiac glycosides, Digitoxin and Digoxin, which are the most prominent compounds isolated from the Digitalis species.

Introduction

The discovery and development of cardiac glycosides from the foxglove plant, Digitalis purpurea and Digitalis lanata, represents a cornerstone in the history of pharmacology and cardiovascular medicine. These compounds, most notably digitoxin and digoxin, have been utilized for centuries to treat heart conditions. This technical guide provides an in-depth overview of their discovery, the historical scientific context, detailed experimental protocols for their isolation and analysis, and a summary of their mechanism of action and associated signaling pathways.

Historical Context and Discovery

The medicinal properties of the foxglove plant were brought to the forefront of medicine by the English physician William Withering in the late 18th century.[1] Prior to Withering's work, extracts of the plant were used in traditional folk remedies.

In 1785, Withering published "An Account of the Foxglove and Some of its Medical Uses," which systematically described the clinical effects of Digitalis extracts in treating "dropsy" (edema), a condition now known to be often associated with congestive heart failure.[1] This work is considered a landmark in clinical pharmacology for its detailed observations of both the therapeutic and toxic effects of a drug.

The isolation of the active compounds from Digitalis plants occurred much later. Oswald Schmiedeberg, a German pharmacologist, is credited with isolating a pure sample of digitoxin in 1875.[2] Subsequently, in 1930, Sydney Smith isolated digoxin from Digitalis lanata.[3] The complete chemical structure of digitoxin, including the precise arrangement of its sugar moieties, was fully elucidated in 1962.[2]

Quantitative Data Summary

The following tables summarize key quantitative data related to the analysis and properties of digitoxin and digoxin.

Table 1: Pharmacokinetic Properties of Digitoxin and Digoxin

| Property | Digitoxin | Digoxin |

| Bioavailability | ~100% | 60-80% (tablets), 70-85% (elixir) |

| Protein Binding | 90-97% | 20-30% |

| Half-life | 7-8 days | 36-48 hours |

| Elimination | Primarily hepatic | Primarily renal |

| Therapeutic Plasma Concentration | 15-25 ng/mL | 0.5-2.0 ng/mL |

Source: Various sources, including pharmacokinetic studies.

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters for Quantification

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Digoxin | 798.5 | 651.5 |

| Digitoxin | 782.5 | 635.5 |

| d3-Digoxin (Internal Standard) | 801.5 | 654.5 |

Source: Adapted from Guan F, et al. (1999) and other LC-MS/MS methodology papers.

Experimental Protocols

Extraction and Isolation of Cardiac Glycosides from Digitalis Leaves

This protocol provides a general methodology for the extraction and isolation of digitoxin and digoxin from dried Digitalis plant material.

Materials:

-

Dried and powdered Digitalis purpurea or Digitalis lanata leaves

-

Methanol or Ethanol (70-80%)

-

Lead acetate solution (for purification)

-

Sodium phosphate solution

-

Chloroform

-

Silica gel for column chromatography

-

Solvent system for chromatography (e.g., ethyl acetate:methanol:water)

-

Rotary evaporator

-

Chromatography columns

Procedure:

-

Extraction: Macerate the powdered leaves in 70-80% methanol or ethanol for 24-48 hours at room temperature with occasional shaking.

-

Filtration: Filter the extract to remove solid plant material.

-

Purification (Lead Acetate Precipitation): Add lead acetate solution to the filtrate to precipitate tannins and other impurities. Centrifuge or filter to remove the precipitate.

-

De-leading: Add sodium phosphate solution to the supernatant to precipitate excess lead as lead phosphate. Filter to obtain a clear solution.

-

Solvent Partitioning: Concentrate the filtrate using a rotary evaporator and then perform a liquid-liquid extraction with chloroform to separate the glycosides.

-

Column Chromatography: Concentrate the chloroform extract and subject it to column chromatography on silica gel. Elute with a suitable solvent system (e.g., a gradient of ethyl acetate and methanol) to separate individual glycosides.

-

Fraction Collection and Analysis: Collect fractions and analyze them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify and pool fractions containing pure digitoxin or digoxin.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a typical HPLC method for the quantification of digitoxin and digoxin.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

-

A mixture of acetonitrile and water (e.g., 40:60 v/v). The exact ratio may need optimization.

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of digitoxin and digoxin of known concentrations in the mobile phase.

-

Sample Preparation: Dissolve the isolated compound or extract in the mobile phase and filter through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Injection volume: 20 µL

-

Detection wavelength: 220 nm

-

-

Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solutions and determine the concentration of digitoxin and digoxin by comparing their peak areas to the calibration curve.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of digitoxin and digoxin is the inhibition of the Na+/K+-ATPase pump, an enzyme located in the plasma membrane of cardiac muscle cells (cardiomyocytes).

Inhibition of Na+/K+-ATPase and Increased Intracellular Calcium

Inhibition of the Na+/K+-ATPase pump by cardiac glycosides leads to an increase in the intracellular concentration of sodium ions. This altered sodium gradient affects the function of the Na+/Ca2+ exchanger, which normally expels calcium from the cell. The reduced sodium gradient decreases the driving force for calcium extrusion, leading to an accumulation of intracellular calcium. This increase in cytosolic calcium enhances the contractility of the heart muscle, a positive inotropic effect.

Caption: Mechanism of increased cardiac contractility by digitalis glycosides.

Downstream Signaling Events

Beyond the direct impact on ion exchange, the binding of cardiac glycosides to the Na+/K+-ATPase can trigger a cascade of intracellular signaling events. This suggests that the Na+/K+-ATPase can also function as a signal transducer.

Upon cardiac glycoside binding, the Na+/K+-ATPase can interact with neighboring proteins, such as the Src kinase. This interaction can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR), which in turn activates downstream pathways like the Ras/Raf/MEK/ERK signaling cascade. These pathways are known to be involved in cell growth and proliferation.

Caption: Downstream signaling cascade initiated by digitalis glycoside binding.

Experimental Workflow

The overall workflow from plant material to purified active compound involves a series of sequential steps.

Caption: General experimental workflow for the isolation of digitalis glycosides.

Conclusion

The discovery and elucidation of the properties of digitoxin and digoxin represent a paradigm of natural product drug discovery. From their origins in traditional medicine to their well-characterized molecular mechanisms of action, these cardiac glycosides continue to be important tools in both clinical practice and biomedical research. The detailed protocols and data presented in this guide are intended to provide a valuable resource for professionals in the field of drug development and scientific research. Further investigation into the complex signaling pathways activated by these compounds may yet reveal new therapeutic applications.

References

What are the biological sources of Digitolutein?

An In-depth Technical Guide to the Biological Sources of Cardiac Glycosides from Digitalis Species

A Note on Terminology: The term "Digitolutein" does not correspond to a recognized chemical compound in major scientific databases. It is likely a typographical error or a lesser-known name for a compound from the Digitalis genus. This guide will focus on the well-characterized and medicinally significant cardiac glycosides from this genus, primarily Digitoxin and Digoxin , which are likely the subject of interest.

Introduction

The genus Digitalis, commonly known as foxglove, comprises approximately 20 species of herbaceous plants.[1] These plants are renowned for their production of a class of steroid-like compounds known as cardiac glycosides, which have been utilized for centuries in the treatment of heart conditions.[1][2] The two most prominent species in this regard are Digitalis purpurea and Digitalis lanata.[2] This document provides a comprehensive overview of the biological sources, biosynthesis, and extraction of these vital therapeutic agents.

Primary Biological Sources

The principal biological sources of medicinally important cardiac glycosides are various species of the foxglove plant.

-

Digitalis purpurea (Common Foxglove): This species is the primary natural source of Digitoxin .[3] It is a biennial plant, often cultivated for its ornamental flowers which range in color from purple to pink and white.

-

Digitalis lanata (Woolly Foxglove): This species is the main commercial source for the production of Digoxin . It is cultivated for medicinal purposes due to its higher concentration of this specific cardiac glycoside.

Other species of Digitalis such as D. grandiflora, D. ferruginea, and D. lutea also contain cardiac glycosides, though they are less commonly used for commercial extraction.

Quantitative Data on Cardiac Glycoside Content

The concentration of cardiac glycosides in Digitalis plants can vary depending on the species, cultivation conditions, and the age of the plant. The following tables summarize available quantitative data.

Table 1: Digoxin and Lanatoside C Content in Digitalis lanata

| Compound | Concentration in Leaves | Reference |

| Digoxin | 8.6–13.2 µ g/100 mg | |

| Lanatoside C (precursor) | 55.8–153.2 µ g/100 mg |

Table 2: Digitoxin Content in Digitalis purpurea under Specific Conditions

| Cultivation Method | Condition | Digitoxin Concentration | Reference |

| In vitro vegetative branch cultures | 12 g/L NaCl in nutrient medium | 40 µg/g dry weight |

Biosynthesis of Cardiac Glycosides

The biosynthesis of cardiac glycosides like digoxin is a complex enzymatic process that begins with cholesterol. While the complete pathway is still under investigation, key steps have been elucidated. The hypothetical pathway involves a series of enzyme-catalyzed reactions to form the aglycone (steroid) portion of the molecule, which is then glycosylated.

The following diagram illustrates the initial steps of the digoxin biosynthesis pathway.

References

Digitolutein: A Review of Currently Available Pharmacokinetic and Pharmacodynamic Information

Disclaimer: The following document summarizes the currently available scientific information regarding the pharmacokinetics and pharmacodynamics of Digitolutein. It is intended for researchers, scientists, and drug development professionals. A comprehensive search of publicly available scientific literature reveals a significant scarcity of in-depth, quantitative data and detailed experimental protocols specifically for this compound. Therefore, this document highlights the existing knowledge while underscoring the considerable gaps that prevent the construction of a complete pharmacokinetic and pharmacodynamic profile.

Introduction

This compound is a naturally occurring anthraquinone compound found in various plant species.[1] Anthraquinones are a class of aromatic organic compounds known for their diverse pharmacological activities, including purgative, antibacterial, anti-tumor, and diuretic effects.[1] this compound, specifically, has been identified in plants used in traditional medicine and has been investigated for its potential therapeutic properties. However, detailed studies on its absorption, distribution, metabolism, excretion (ADME), and its mechanism of action at the molecular level are limited.

Pharmacokinetics

There is a notable lack of quantitative pharmacokinetic data for this compound in the available literature. While general information on anthraquinones exists, specific parameters for this compound such as bioavailability, plasma protein binding, half-life, volume of distribution, and clearance have not been extensively reported.

One study suggests that certain plant extracts containing this compound may modulate the activity of P-glycoprotein (P-gp) and cytochrome P450 (CYP450) enzymes, specifically Cyp3A4 and 3A7.[2] This indicates a potential for pharmacokinetic interactions if this compound is co-administered with drugs that are substrates of these proteins. Such interactions could alter the absorption and metabolism of concomitant medications.[2]

Table 1: Summary of Available Pharmacokinetic Information for this compound

| Parameter | Finding | Citation |

| Metabolism | Aqueous and ethanol extracts of a plant containing this compound moderately inhibited Cyp3A4 and 3A7 enzymes in vitro. | [2] |

| Transport | An aqueous extract containing this compound inhibited P-gp mediated transport of digoxin in vitro. |

Experimental Protocols:

-

Animal Model: Administration of this compound to an appropriate animal model (e.g., rats, mice) via various routes (e.g., oral, intravenous).

-

Sample Collection: Timed collection of biological samples (e.g., blood, plasma, urine, feces).

-

Bioanalytical Method: Development and validation of a sensitive and specific analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), for the quantification of this compound in biological matrices.

-

Pharmacokinetic Analysis: Calculation of pharmacokinetic parameters using non-compartmental or compartmental analysis software.

Below is a generalized workflow for a pharmacokinetic study.

Caption: Generalized workflow for a preclinical pharmacokinetic study.

Pharmacodynamics

The pharmacodynamic properties of this compound are better characterized than its pharmacokinetics, although comprehensive studies are still lacking. The available data primarily points towards its potential as an anti-malarial agent.

One study reported the in vitro activity of this compound against a chloroquine-resistant strain of Plasmodium falciparum, the parasite responsible for malaria. The reported EC50 value suggests a moderate level of anti-plasmodial activity.

In silico studies have also been conducted to explore the potential mechanism of action of this compound. One such study involved docking this compound to Plasmodium falciparum lactate dehydrogenase (PfLDH), a crucial enzyme for the parasite's anaerobic glycolysis. The study predicted a favorable binding affinity, suggesting that inhibition of PfLDH could be a potential mechanism for its anti-malarial effects.

Table 2: Summary of Available Pharmacodynamic Information for this compound

| Parameter | Value | Assay/System | Citation |

| EC50 | ≥21.4 - 82.9 µM | Chloroquine-resistant P. falciparum isolate | |

| Binding Affinity (in silico) | -7.4 kcal/mol | Plasmodium falciparum lactate dehydrogenase (PfLDH) |

Experimental Protocols:

Detailed experimental protocols for the pharmacodynamic evaluation of this compound are not explicitly described in the literature reviewed. A general protocol for assessing the in vitro anti-malarial activity would typically involve:

-

Parasite Culture: Culturing of P. falciparum (chloroquine-sensitive or -resistant strains) in vitro.

-

Drug Treatment: Incubation of the parasite culture with varying concentrations of this compound.

-

Assessment of Parasite Viability: Measurement of parasite growth inhibition using methods such as microscopy (counting parasitemia), fluorometric assays (e.g., SYBR Green I), or colorimetric assays (e.g., LDH assay).

-

Data Analysis: Calculation of the EC50 value, which represents the concentration of the drug that causes 50% inhibition of parasite growth.

The following diagram illustrates a potential signaling pathway that could be investigated based on the in silico findings.

Caption: Hypothesized inhibition of PfLDH by this compound.

Conclusion and Future Directions

The currently available scientific literature provides a fragmented understanding of the pharmacokinetics and pharmacodynamics of this compound. While it has been identified as a component of some medicinal plants and shows potential in vitro anti-malarial activity, there is a critical need for comprehensive studies to elucidate its ADME properties and to confirm its mechanism of action.

Future research should focus on:

-

Quantitative Pharmacokinetic Studies: Conducting in vivo studies in animal models to determine key pharmacokinetic parameters.

-

Metabolism and Transporter Studies: Investigating the specific CYP450 enzymes and transporters involved in the disposition of this compound.

-

In-depth Pharmacodynamic Studies: Validating the in silico findings through enzymatic assays and exploring other potential molecular targets.

-

Toxicology Studies: Assessing the safety profile of this compound.

A more robust dataset on the pharmacokinetics and pharmacodynamics of this compound is essential to evaluate its potential as a therapeutic agent and to guide any future drug development efforts.

References

Digitolutein's effects on cardiac muscle cells.

An In-depth Technical Guide on the Core Effects of Digitoxin on Cardiac Muscle Cells

Disclaimer: The term "Digitolutein" did not yield any relevant results in scientific literature. This document will focus on "Digitoxin," a well-researched cardiac glycoside, assuming "this compound" was a typographical error.

Introduction

Digitoxin is a cardiac glycoside derived from the foxglove plant (Digitalis purpurea). For centuries, it has been utilized in the treatment of heart failure and certain cardiac arrhythmias.[1] Its primary therapeutic actions stem from its direct effects on cardiac muscle cells, known as cardiomyocytes. This technical guide provides a detailed overview of the molecular mechanisms, physiological effects, and experimental investigation of digitoxin's impact on these cells.

Core Mechanism of Action

The principal mechanism of action for digitoxin is the inhibition of the Na+/K+-ATPase pump, an enzyme located in the sarcolemma (cell membrane) of cardiomyocytes.[2] This pump is crucial for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane, which are essential for normal cardiac function.

Digitoxin binds to the Na+/K+-ATPase, leading to its inhibition. This disruption in ion transport results in a cascade of events that ultimately alters the contractility and electrical properties of the cardiac muscle cell.[2][3]

Signaling Pathway of Digitoxin Action

The inhibition of the Na+/K+-ATPase pump by digitoxin initiates a well-defined signaling pathway that leads to its primary inotropic effect.

Caption: Signaling pathway of Digitoxin in cardiomyocytes.

Quantitative Data on Digitoxin's Effects

The following tables summarize quantitative data regarding the effects of digitoxin and the related compound digoxin on cardiac muscle cells.

Table 1: Dose-Dependent Effects of Digitoxin on Intracellular Calcium

| Parameter | Value | Cell Type/Model | Notes |

| k1/2,app for Ca²+ uptake | 178 nM | GT1-7 Cells | The apparent half-maximal effective concentration for inducing calcium uptake. A Hill coefficient of 1.3 suggests cooperativity.[4] |

| Response Criterion | ≥ 25 nM change | GT1-7 Cells | The minimum change in intracellular calcium concentration considered a response to digitoxin. |

| Therapeutic Range | 25-40 nM | Human | The concentration range in which digitoxin is expected to have therapeutic effects with minimal side effects. |

Table 2: Effects of Digoxin on Ion Concentrations and Electrophysiology

| Parameter | Concentration | Effect | Animal Model |

| Serum, Atrial, and Ventricular Ca²+ | 1 and 5 mg/kg (oral, daily for 7 days) | Increased Ca²+ levels | Healthy Mice |

| Serum, Atrial, and Ventricular Ca²+ | 0.1 mg/kg (oral, daily for 7 days) | No significant change in Ca²+ levels | Healthy Mice |

| Therapeutic Plasma Concentration | 0.5–1.5 ng/mL | Desired range for therapeutic effect | Human |

| Toxic Plasma Concentration | > 2.0 ng/mL | Increased risk of cardiac arrhythmias | Human |

| AV Node Conduction Time | 750 mcg | Prolonged from ~120 msec to ~270 msec | Human (inferred from study) |

Electrophysiological Effects

Digitoxin alters the electrical activity of cardiomyocytes, which can be both therapeutic and, at higher concentrations, toxic. These effects include:

-

Decreased Heart Rate (Negative Chronotropy): Digitoxin increases vagal nerve activity, which slows the firing rate of the sinoatrial (SA) node.

-

Decreased Conduction Velocity (Negative Dromotropy): The increased vagal tone also slows the conduction of electrical impulses through the atrioventricular (AV) node.

-

Changes in Action Potential: By altering ion gradients, digitoxin can affect the phases of the cardiac action potential. At toxic levels, this can lead to delayed afterdepolarizations and triggered arrhythmias.

Experimental Protocols

Measurement of Intracellular Calcium Concentration Using Fura-2 AM

This protocol describes a method for measuring changes in intracellular calcium in response to digitoxin using a fluorescent plate reader.

Caption: Workflow for measuring intracellular calcium.

Methodology:

-

Cell Culture: Cardiomyocytes are seeded in a clear flat-bottom, black 96-well plate to achieve 80-90% confluency.

-

Dye Loading: The cells are washed with a buffered saline solution (e.g., HEPES-buffered saline) and then incubated with Fura-2 AM, a membrane-permeable calcium indicator dye. Inside the cell, esterases cleave the AM group, trapping the dye.

-

Measurement: The plate is placed in a fluorescence microplate reader. The instrument measures the fluorescence emission at 510 nm after alternating excitation at 340 nm (for Ca²⁺-bound Fura-2) and 380 nm (for Ca²⁺-free Fura-2).

-

Drug Application: A baseline fluorescence reading is taken. Digitoxin is then added to the wells at various concentrations using an automated injector.

-

Data Acquisition and Analysis: Fluorescence is continuously monitored after the addition of digitoxin. The ratio of the fluorescence intensities at 340 nm and 380 nm is calculated to determine the intracellular calcium concentration.

Electrophysiological Recording Using Microelectrode Arrays (MEAs)

This protocol outlines the use of MEAs to assess the effects of digitoxin on the electrophysiological properties of a network of cardiomyocytes.

Methodology:

-

Cell Plating: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are plated on MEA plates. These plates contain a grid of electrodes that can record extracellular field potentials.

-

Baseline Recording: Once the cardiomyocytes form a spontaneously beating syncytium, baseline field potentials are recorded. These recordings provide information on beat rate, field potential duration (FPD), and Na⁺-spike amplitude.

-

Compound Administration: Digitoxin is added to the culture medium at various concentrations.

-

Post-Treatment Recording: Field potentials are recorded at multiple time points after the addition of digitoxin.

-

Data Analysis: The recorded data is analyzed to determine changes in beat rate, FPD (which correlates with the QT interval), and the amplitude of the calcium wave. The occurrence of arrhythmic events is also quantified.

Conclusion

Digitoxin exerts its profound effects on cardiac muscle cells primarily through the inhibition of the Na+/K+-ATPase pump. This action leads to a rise in intracellular calcium, which enhances myocardial contractility, forming the basis of its therapeutic use in heart failure. Simultaneously, its influence on the autonomic nervous system and direct effects on ion channels alter the heart's electrical activity, which is beneficial for rate control in arrhythmias but also carries the risk of toxicity. The quantitative data and experimental protocols outlined in this guide provide a framework for the continued investigation and understanding of this potent cardiac drug.

References

- 1. Mechanism of additive effects of digoxin and quinidine on contractility in isolated cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of digitalis on cell biochemistry: sodium pump inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selectivity of Digitalis Glycosides for Isoforms of Human Na,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Heart failure drug digitoxin induces calcium uptake into cells by forming transmembrane calcium channels - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Antiviral Activity of Digitoxin Against Human Cytomegalovirus

Introduction

Human Cytomegalovirus (HCMV), a ubiquitous herpesvirus, can cause severe and life-threatening diseases in immunocompromised individuals, such as transplant recipients and those with HIV/AIDS, as well as in congenitally infected newborns.[1][2] The current antiviral therapies for HCMV primarily target the viral DNA polymerase and are often limited by toxicity and the emergence of drug-resistant viral strains.[3][4] This has spurred research into novel anti-HCMV compounds with different mechanisms of action, particularly host-directed therapies.[1] Digitoxin, a cardiac glycoside traditionally used for treating heart conditions, has emerged as a potent inhibitor of HCMV replication at nanomolar concentrations. This technical guide provides an in-depth overview of the antiviral activity of digitoxin against HCMV, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used in its evaluation.

Quantitative Data on Antiviral Activity

The antiviral efficacy of digitoxin and its analogues against HCMV has been quantified through various in vitro assays. The key parameters measured are the 50% effective concentration (EC50), which is the concentration of the drug that inhibits viral replication by 50%, and the 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a crucial indicator of a compound's therapeutic window.

Table 1: Antiviral Activity and Cytotoxicity of Digitoxin against Human Cytomegalovirus

| Compound | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) | Cell Line | Viral Strain | Assay Method | Reference |

| Digitoxin | 23.3 ± 0.007 | 2.8 ± 0.7 | 120 | HFFs | Towne | Not Specified | |

| Digitoxin | ~30 | Not Specified | Not Specified | HFFs | Towne | Western Blotting | |

| Digitoxin | 350 ± 20 | Not Specified | Not Specified | GP fibroblasts | GPCMV | Plaque Assay, PCR |

HFFs: Human Foreskin Fibroblasts; GP: Guinea Pig; GPCMV: Guinea Pig Cytomegalovirus

Table 2: Antiviral Activity and Cytotoxicity of Selected Digitoxin Analogues

| Compound | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Convallatoxin | 5-50 | >25 | 454 | |

| Podofilox | 5-50 | >10 | 192 |

Mechanism of Action: A Host-Directed Approach

Digitoxin inhibits HCMV replication through a novel, host-directed mechanism that involves the induction of autophagy. Unlike conventional antiviral drugs that target viral proteins, digitoxin modulates cellular signaling pathways to create an environment that is non-conducive to viral replication.

The key steps in digitoxin's mechanism of action are:

-

Binding to Na+/K+-ATPase: Digitoxin binds to the α1 subunit of the Na+/K+-ATPase pump on the host cell membrane.

-

AMPK Activation: This binding event triggers the phosphorylation and activation of AMP-activated protein kinase (AMPK).

-

mTOR Inhibition and ULK1 Phosphorylation: Activated AMPK subsequently suppresses the mammalian target of rapamycin (mTOR) kinase. This leads to the phosphorylation of Unc-51 like autophagy activating kinase 1 (ULK1) at Ser317.

-

Autophagy Induction: The phosphorylation of ULK1 at this specific site initiates the autophagy cascade, a cellular process of self-digestion of cellular components.

-

HCMV Inhibition: The induced autophagy flux creates an intracellular environment that is inhibitory to HCMV replication. This is supported by the finding that digitoxin does not inhibit HCMV in autophagy-deficient (ATG5-deficient) cells.

Interestingly, HCMV infection itself can suppress autophagy by activating mTOR, which leads to the phosphorylation of ULK1 at a different site (Ser757). Digitoxin counteracts this viral strategy by promoting the AMPK-mediated phosphorylation of ULK1 at Ser317.

Signaling Pathway of Digitoxin-Induced Autophagy

Caption: Signaling pathway of digitoxin's anti-HCMV activity.

Experimental Protocols

The evaluation of digitoxin's anti-HCMV activity involves a series of in vitro experiments to determine its efficacy and cytotoxicity.

Cell Culture and Virus Strains

-

Cells: Human foreskin fibroblasts (HFFs) are commonly used for HCMV propagation and antiviral assays. MRC5 and ARPE-19 cells have also been utilized.

-

Virus Strains: Laboratory-adapted strains such as HCMV Towne and AD169, as well as clinical strains like TB40, are employed in these studies. Reporter viruses, such as those expressing luciferase or fluorescent proteins (e.g., YFP), are often used to facilitate the quantification of viral replication.

Cytotoxicity Assay (CC50 Determination)

The cytotoxicity of digitoxin is assessed to ensure that its antiviral effects are not due to cell death.

-

Methodology:

-

Plate uninfected cells (e.g., HFFs) in a 96-well plate.

-

Treat the cells with a range of concentrations of digitoxin.

-

After a specified incubation period (e.g., 19 to 72 hours), assess cell viability using methods such as the MTT assay or by staining with a dead cell indicator like NucGreen Dead 488.

-

The CC50 value is calculated by plotting the percentage of cell viability against the drug concentration and determining the concentration that results in a 50% reduction in viability.

-

Antiviral Efficacy Assays (EC50 Determination)

Several methods are used to quantify the inhibition of HCMV replication by digitoxin.

-

Plaque Reduction Assay:

-

Infect cell monolayers with a known amount of HCMV to produce a countable number of plaques.

-

Treat the infected cells with various concentrations of digitoxin.

-

After an incubation period of several days, the cells are fixed and stained to visualize the plaques.

-

The number of plaques in the treated wells is compared to the untreated control to determine the percentage of inhibition. The EC50 is the concentration that reduces the plaque number by 50%.

-

-

Virus Yield Reduction Assay:

-

Infect cells with HCMV and treat with different concentrations of digitoxin.

-

After incubation, harvest the virus from the supernatant or cell lysate.

-

Quantify the amount of infectious virus produced using methods like a plaque assay on fresh cell monolayers or by measuring viral DNA via real-time PCR.

-

-

Reporter Gene Assays:

-

Use a recombinant HCMV that expresses a reporter gene, such as luciferase or a fluorescent protein (e.g., pp28-luciferase or IE2-YFP).

-

Infect cells with the reporter virus and treat with digitoxin.

-

Measure the expression of the reporter gene at a specific time point post-infection (e.g., 72 hours).

-

The reduction in reporter signal corresponds to the inhibition of viral replication.

-

Experimental Workflow for Antiviral Screening

Caption: General workflow for evaluating the antiviral activity of digitoxin.

Conclusion

Digitoxin demonstrates potent anti-HCMV activity at concentrations that are well-tolerated by host cells, as indicated by its high selectivity index. Its unique host-directed mechanism of action, involving the induction of autophagy through the Na+/K+-ATPase-AMPK-mTOR-ULK1 signaling pathway, presents a significant advantage over traditional antiviral agents that target viral components. This mode of action may reduce the likelihood of developing viral resistance. Further research into digitoxin and its analogues could lead to the development of a new class of anti-HCMV therapeutics, offering a much-needed alternative for the management of HCMV infections in high-risk patient populations. The study of structure-activity relationships among digitoxin analogues has already shown that modifications to the sugar moieties can improve anti-CMV activity, highlighting the potential for developing even more effective compounds.

References

- 1. Digitoxin Suppresses Human Cytomegalovirus Replication via Na+, K+/ATPase α1 Subunit-Dependent AMP-Activated Protein Kinase and Autophagy Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Digitoxin Suppresses Human Cytomegalovirus Replication via Na+, K+/ATPase α1 Subunit-Dependent AMP-Activated Protein Kinase and Autophagy Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiviral therapy for human cytomegalovirus - Human Herpesviruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Antiviral drugs for cytomegalovirus diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Therapeutic Index of Digitoxin

Disclaimer: Initial searches for "Digitolutein" did not yield any results for a compound with this specific name. It is highly probable that this is a misspelling or a non-existent term. This guide will therefore focus on Digitoxin , a well-documented cardiac glycoside with a narrow therapeutic index, which aligns with the core requirements of the user's request.

Introduction

Digitoxin is a cardiac glycoside derived from the foxglove plant (Digitalis purpurea). For centuries, it has been utilized in the management of heart failure and certain cardiac arrhythmias. Its therapeutic efficacy is, however, closely intertwined with a significant risk of toxicity, making a thorough understanding of its therapeutic index imperative for safe and effective clinical use. This technical guide provides a comprehensive overview of the therapeutic index of Digitoxin, detailing its mechanism of action, quantitative pharmacodynamics, and the experimental protocols for their determination.

Mechanism of Action

The primary mechanism of action of Digitoxin, like other cardiac glycosides, involves the inhibition of the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) pump located in the plasma membrane of cardiomyocytes.[1][2][3] This inhibition leads to a cascade of events culminating in an increased intracellular calcium concentration, which enhances myocardial contractility (positive inotropic effect).[4][5]

Signaling Pathway of Digitoxin Action

The binding of Digitoxin to the α-subunit of the Na+/K+-ATPase leads to the following sequential effects:

-

Inhibition of Na+/K+-ATPase: This disrupts the normal extrusion of three sodium ions (Na+) from the cell in exchange for two potassium ions (K+).

-

Increased Intracellular Sodium: The inhibition of the pump causes an accumulation of Na+ inside the cardiomyocyte.

-

Altered Na+/Ca2+ Exchanger Activity: The increased intracellular Na+ concentration reduces the electrochemical gradient for the sodium-calcium (Na+/Ca2+) exchanger to extrude calcium (Ca2+).

-

Increased Intracellular Calcium: This leads to a net increase in the intracellular Ca2+ concentration.

-

Enhanced Contractility: The elevated intracellular Ca2+ levels increase the amount of Ca2+ available for uptake into the sarcoplasmic reticulum and subsequent release during each action potential, leading to a stronger myocardial contraction.

Quantitative Pharmacology: Therapeutic Index

The therapeutic index (TI) is a quantitative measure of the relative safety of a drug. It is the ratio of the dose that produces toxicity in 50% of the population (TD50) or the lethal dose in 50% of the population (LD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50).

TI = LD50 / ED50

A narrow therapeutic index, as is the case with Digitoxin, indicates that there is a small margin between the therapeutic and toxic doses, necessitating careful dose titration and patient monitoring.

Preclinical Toxicity Data

The following table summarizes available preclinical LD50 data for Digitoxin.

| Species | Route of Administration | LD50 |

| Man (unreported) | Oral | 0.044 mg/kg |

| Rat | Oral | 56 mg/kg |

Data sourced from Santa Cruz Biotechnology product information sheet.

Therapeutic and Toxic Dosing in Clinical Practice

The determination of effective and toxic doses of Digitoxin in humans is more complex and relies on therapeutic drug monitoring of serum concentrations rather than fixed doses.

| Parameter | Concentration Range | Notes |

| Therapeutic Serum Concentration | 8 - 18 ng/mL (10.5–23.6 nmol/L) | Target range in the DIGIT-HF trial. |

| Toxic Serum Concentration | > 25 ng/mL (> 33 nmol/L) | Concentrations at which dose adjustments or treatment cessation are recommended. |

Experimental Protocols

Protocol 1: Determination of LD50 in a Rodent Model (Example)

This protocol outlines a general procedure for determining the median lethal dose (LD50) of Digitoxin in a rodent model, such as rats or mice.

Objective: To determine the single dose of Digitoxin that is lethal to 50% of a test population of rodents.

Materials:

-

Digitoxin of known purity

-

Vehicle for solubilizing Digitoxin (e.g., saline, DMSO)

-

Healthy, adult rodents of a specific strain, age, and weight range

-

Oral gavage needles or appropriate injection equipment

-

Animal cages with appropriate housing conditions

-

Calibrated balance for weighing animals and drug

-

Data recording sheets

Procedure:

-

Animal Acclimatization: House the animals in standard laboratory conditions for at least one week prior to the experiment to allow for acclimatization.

-

Dose Preparation: Prepare a series of graded doses of Digitoxin in the chosen vehicle. The dose range should be selected based on preliminary range-finding studies to bracket the expected LD50.

-

Animal Grouping: Randomly assign animals to different dose groups, including a control group receiving only the vehicle. A typical study might use 5-10 animals per group.

-

Dose Administration: Administer a single dose of the prepared Digitoxin solution to each animal according to its body weight. The route of administration (e.g., oral, intravenous) should be consistent with the intended study design.

-

Observation: Observe the animals for signs of toxicity and mortality at regular intervals for a specified period (e.g., 14 days). Record all clinical signs, such as changes in behavior, appearance, and physiological functions.

-

Data Analysis: Record the number of mortalities in each dose group. Use a statistical method, such as the probit analysis or the Reed-Muench method, to calculate the LD50 value and its confidence intervals.

Protocol 2: Clinical Trial Protocol for Therapeutic Dose Finding (Based on DIGIT-HF Trial)

This protocol provides a simplified overview of a clinical trial designed to determine the safe and effective therapeutic dose range of Digitoxin in patients with heart failure.

Objective: To evaluate the efficacy and safety of Digitoxin at a target serum concentration range in patients with chronic heart failure.

Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.

Inclusion Criteria (Example):

-

Patients with symptomatic chronic heart failure with reduced ejection fraction (HFrEF).

-

Specific New York Heart Association (NYHA) functional class (e.g., II-IV).

-

Left ventricular ejection fraction (LVEF) below a certain threshold (e.g., ≤ 40%).

Exclusion Criteria (Example):

-

Recent myocardial infarction or cardiac surgery.

-

Significant renal or hepatic impairment.

-

Certain pre-existing cardiac arrhythmias.

Procedure:

-

Patient Recruitment and Randomization: Recruit eligible patients and randomize them in a 1:1 ratio to receive either Digitoxin or a matching placebo, in addition to standard of care therapy.

-

Dose Titration:

-

Initiate treatment with a standardized starting dose of Digitoxin (e.g., 0.07 mg/day).

-

After a specified period (e.g., 6 weeks) to reach steady-state, measure serum Digitoxin concentrations.

-

Adjust the dose (e.g., to 0.05 mg/day or 0.1 mg/day) based on the measured serum concentration to achieve a predefined target therapeutic range (e.g., 8-18 ng/mL).

-

-

Follow-up and Monitoring:

-

Monitor patients regularly for clinical outcomes (e.g., mortality, hospital admissions for worsening heart failure).

-

Assess for adverse events and signs of toxicity.

-

Periodically re-evaluate serum Digitoxin concentrations.

-

-

Endpoint Analysis:

-

The primary endpoint is typically a composite of all-cause mortality and hospitalization for worsening heart failure.

-

Secondary endpoints may include changes in cardiac function, quality of life, and safety assessments.

-

-

Statistical Analysis: Analyze the data to determine the efficacy and safety of Digitoxin at the target therapeutic range compared to placebo.

Conclusion

Digitoxin is a potent and effective medication for the management of heart failure and certain arrhythmias. However, its narrow therapeutic index demands a precise and individualized approach to dosing, guided by therapeutic drug monitoring. The information and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals working with Digitoxin and other cardiac glycosides. A thorough comprehension of the delicate balance between efficacy and toxicity is paramount to harnessing the therapeutic benefits of this class of drugs while minimizing the risk to patients.

References

- 1. Cardiac Glycoside Activities Link Na+/K+ ATPase Ion-Transport to Breast Cancer Cell Migration via Correlative SAR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cardiac glycosides inhibit cancer through Na/K-ATPase-dependent cell death induction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Na+/K+-ATPase as a Target of Cardiac Glycosides for the Treatment of SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

The Interrelationship of Digitolutein, Digitoxin, and Digoxin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the structural, biosynthetic, and pharmacological relationships between the cardiac glycosides Digitoxin and Digoxin. Due to a significant lack of available scientific data, the direct relationship of Digitolutein to these compounds cannot be definitively established. This document will summarize the current knowledge, present comparative data in structured tables, detail relevant experimental protocols, and provide visualizations of key pathways to serve as a comprehensive resource for researchers in pharmacology and drug development.

Introduction

Cardiac glycosides, a class of naturally occurring steroid glycosides, have been utilized for centuries in the treatment of cardiac conditions.[1] The most prominent among these are Digitoxin and Digoxin, both derived from plants of the Digitalis genus.[2] These compounds exert their therapeutic effects by inhibiting the Na+/K+-ATPase pump in myocardial cells, leading to an increase in intracellular calcium and enhanced cardiac contractility.[3] While Digitoxin and Digoxin are well-characterized, another compound, this compound, has been mentioned as a constituent of Digitalis purpurea but remains largely uncharacterized in scientific literature. This guide will focus on the established relationship between Digitoxin and Digoxin and will highlight the current data deficiency concerning this compound.

Chemical Structures and Comparative Analysis

The fundamental difference between Digitoxin and Digoxin lies in the hydroxylation of the steroid nucleus. Digoxin possesses a hydroxyl group at the C-12 position, which is absent in Digitoxin. This seemingly minor structural variance has profound implications for the pharmacokinetic properties of these molecules.

Table 1: Comparative Physicochemical and Pharmacokinetic Properties of Digitoxin and Digoxin

| Property | Digitoxin | Digoxin | Reference(s) |

| Molecular Formula | C41H64O13 | C41H64O14 | [4] |

| Molecular Weight | 764.95 g/mol | 780.95 g/mol | [4] |

| Hydroxylation at C-12 | No | Yes | |

| Protein Binding | >90% | ~25% | |

| Metabolism | Hepatic | Primarily renal excretion (unchanged) | |

| Elimination Half-life | 7-8 days | 36-48 hours | |

| Therapeutic Plasma Concentration | 15-25 ng/mL | 0.5-2.0 ng/mL |

Biosynthesis of Digitoxin and Digoxin

The biosynthesis of Digitoxin and Digoxin originates from cholesterol in the leaves of Digitalis plants. The pathway involves a series of enzymatic modifications to the steroid core, followed by glycosylation. The hydroxylation at the C-12 position, which differentiates Digoxin from Digitoxin, occurs at a late stage in the biosynthetic pathway.

Mechanism of Action and Signaling Pathways

Both Digitoxin and Digoxin share the same primary mechanism of action: inhibition of the Na+/K+-ATPase pump. This inhibition leads to an increase in intracellular sodium, which in turn reduces the activity of the sodium-calcium exchanger, resulting in an accumulation of intracellular calcium. The elevated calcium levels enhance the contractility of cardiac muscle.

Recent research also suggests that cardiac glycosides can modulate other signaling pathways, including those involved in cancer cell proliferation and apoptosis.

The Enigma of this compound

A thorough search of scientific literature and chemical databases reveals a significant lack of information regarding this compound. While it is listed as a chemical constituent of Digitalis purpurea, its chemical structure, biosynthetic origin, and pharmacological activity remain uncharacterized. Therefore, a direct comparison with Digitoxin and Digoxin is not currently possible. Further research, including isolation and structural elucidation, is required to understand the role of this compound.

Experimental Protocols

Extraction and Isolation of Cardiac Glycosides

A general protocol for the extraction and isolation of cardiac glycosides from Digitalis leaves is as follows:

-

Drying and Pulverization: Air-dry fresh leaves and grind them into a fine powder.

-

Solvent Extraction: Macerate the powdered leaves in a 70% ethanol solution for 48-72 hours.

-

Filtration and Concentration: Filter the extract and concentrate it under reduced pressure.

-

Liquid-Liquid Partitioning: Partition the concentrated extract between water and chloroform to separate polar and non-polar compounds.

-

Chromatographic Separation: Subject the chloroform fraction to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

-

Further Purification: Purify the isolated fractions using preparative High-Performance Liquid Chromatography (HPLC).

References

The Cellular Journey of Digitoxin: A Technical Guide to Uptake and Distribution

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the cellular uptake, distribution, and mechanisms of action of Digitoxin, a cardiac glycoside with significant therapeutic applications. While the initial query focused on "Digitolutein," extensive literature searches indicate that this term is not commonly used in scientific literature. The data presented herein pertains to Digitoxin, which is believed to be the intended subject of the query due to its relevance and established body of research.

Digitoxin, derived from the foxglove plant (Digitalis purpurea), has a long history in the treatment of heart failure and certain cardiac arrhythmias.[1][2] Its therapeutic effects are intrinsically linked to its ability to modulate cellular ion transport and signaling pathways. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular mechanisms to facilitate a deeper understanding for research and drug development professionals.

Quantitative Data: Pharmacokinetics of Digitoxin

The systemic absorption, distribution, metabolism, and excretion of Digitoxin are critical determinants of its efficacy and safety profile. The following table summarizes key pharmacokinetic parameters.

| Parameter | Value | Reference |

| Bioavailability (Oral) | 98–100% | [1] |

| Plasma Protein Binding | >90% (primarily to albumin) | [1][3] |

| Volume of Distribution | Approximately 0.6 L/kg | |

| Primary Route of Elimination | Hepatic metabolism (~70%) | |

| Secondary Route of Elimination | Renal and fecal excretion of unchanged drug | |

| Elimination Half-life | 7–8 days |

Core Mechanism of Action: Ion Channel Modulation

The principal mechanism through which Digitoxin exerts its effects is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients across the cell membrane. This inhibition sets off a cascade of events leading to an increase in intracellular calcium concentration, which is the cornerstone of its inotropic effect on cardiac muscle.

Caption: Primary signaling cascade of Digitoxin action.

Cellular Uptake and Direct Membrane Effects

Recent studies have revealed a more direct mechanism for Digitoxin's influence on cellular calcium levels. It has been demonstrated that Digitoxin molecules can self-assemble to form transmembrane calcium channels, facilitating the direct influx of calcium into cells. This action is independent of the Na+/K+-ATPase inhibition and may contribute to both the therapeutic and toxic effects of the drug.

Experimental Protocols

A clear understanding of the experimental methodologies is crucial for interpreting and replicating scientific findings. The following sections detail the protocols used to investigate Digitoxin's effects on cellular calcium dynamics.

Measurement of Digitoxin-Induced Calcium Uptake in Intact Cells

This protocol describes the use of a fluorescent calcium indicator to measure changes in intracellular calcium concentration following Digitoxin treatment.

1. Cell Culture and Preparation:

-

GT1-7 cells are cultured to near confluence on appropriate plates.

-

The cells are then loaded with the ratiometric calcium indicator FURA-2 a.m. (acetoxymethyl ester) by incubation in a suitable buffer. This allows the dye to cross the cell membrane.

-

Intracellular esterases cleave the AM group, trapping the active FURA-2 dye inside the cells.

2. Live-Cell Imaging:

-